molecular formula C8H3BrClF5O B1448332 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene CAS No. 1417567-99-7

1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene

Cat. No. B1448332
M. Wt: 325.46 g/mol
InChI Key: KKVNGIWPKJVOMA-UHFFFAOYSA-N
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Description

Benzene derivatives like “1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene” are aromatic compounds that have been substituted with different functional groups . These compounds are often used in organic synthesis .


Synthesis Analysis

The synthesis of benzene derivatives can involve various reactions, including nucleophilic substitution . For example, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .


Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined using various spectroscopic techniques. The presence of different functional groups can significantly affect the chemical shifts observed in NMR spectroscopy .


Chemical Reactions Analysis

Benzene and its derivatives undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can be influenced by the presence of different functional groups. For example, the boiling point and melting point can be affected by the polarity and size of the substituents .

Safety And Hazards

Benzene and many of its derivatives are known to be hazardous. They can be toxic, carcinogenic, and flammable. Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The study and application of benzene derivatives continue to be an active area of research in organic chemistry. Future directions may include the development of new synthetic methods, the discovery of new reactions, and the design of new materials and drugs .

properties

IUPAC Name

1-bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVNGIWPKJVOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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